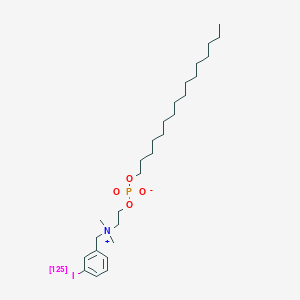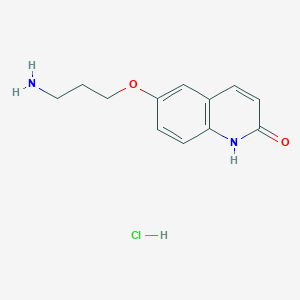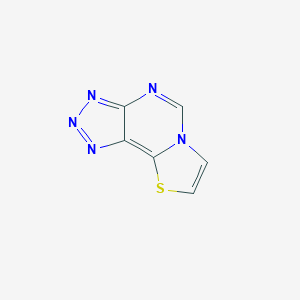
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine (TTP) is a heterocyclic compound with potential applications in drug discovery, particularly in the field of oncology. TTP has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
科学的研究の応用
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has also been shown to exhibit low toxicity in normal cells, indicating that it may have a favorable therapeutic index.
実験室実験の利点と制限
One advantage of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is its potent anti-proliferative and pro-apoptotic effects in cancer cells, which make it a promising candidate for further investigation as a potential anti-cancer agent. However, one limitation of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine. One area of interest is the development of more effective methods for synthesizing Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine, which may improve its solubility and effectiveness in experimental settings. Another area of interest is the investigation of the mechanism of action of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine in animal models and clinical trials. Finally, there is potential for the development of novel derivatives of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine with improved pharmacological properties.
合成法
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine can be synthesized using a variety of methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods for synthesizing Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine involves the reaction of 3-amino-1,2,4-triazole with 3,4-dihydro-2H-thiophene-1,1-dioxide in the presence of a catalyst such as iodine. The resulting product is then treated with a base such as sodium hydroxide to yield Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine.
特性
CAS番号 |
147442-47-5 |
|---|---|
製品名 |
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine |
分子式 |
C6H3N5S |
分子量 |
177.19 g/mol |
IUPAC名 |
12-thia-3,4,5,7,9-pentazatricyclo[7.3.0.02,6]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-2-12-6-4-5(9-10-8-4)7-3-11(1)6/h1-3H |
InChIキー |
AWIXUBDBIYWFQF-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C3C(=NN=N3)N=CN21 |
正規SMILES |
C1=CSC2=C3C(=NN=N3)N=CN21 |
その他のCAS番号 |
147442-47-5 |
同義語 |
thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine ThTrPy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



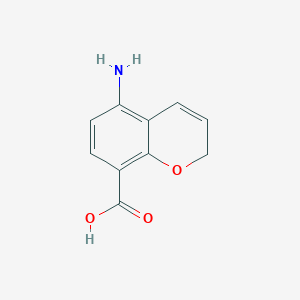
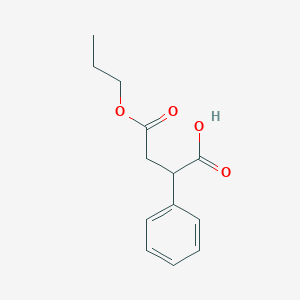
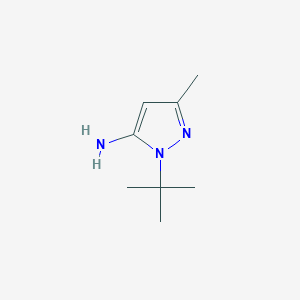
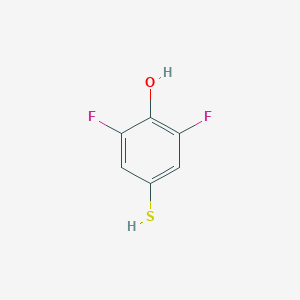

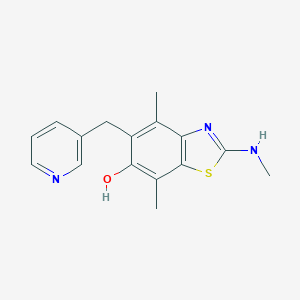


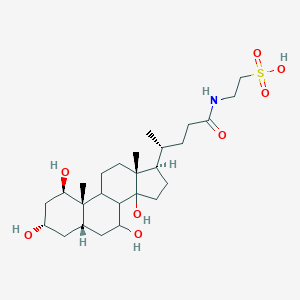
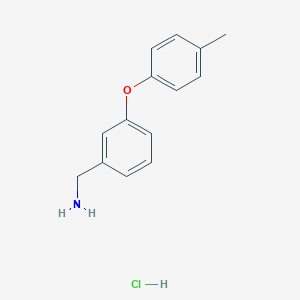
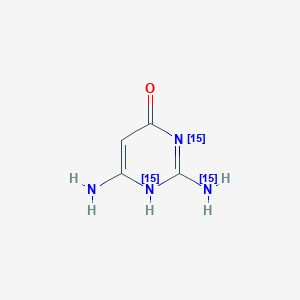
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
